methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H19ClN2O3S and its molecular weight is 450.9 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by recent studies and findings.
Chemical Structure
The compound is characterized by the following molecular formula:
C21H17ClN2O4S
It has a molecular weight of approximately 428.89 g/mol. The structural complexity arises from the thiazolo[3,2-a]pyrimidine framework combined with various substituents that may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
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Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Antiviral Activity
The antiviral potential of this compound has also been explored. It demonstrated activity against several viruses in vitro:
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Mechanism of Action : The compound appears to inhibit viral replication by interfering with the viral RNA synthesis pathway.
Virus IC50 (µM) Influenza A 15 Herpes Simplex Virus 20
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines:
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Cell Line Studies : In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Cancer Cell Line IC50 (µM) MCF-7 (Breast Cancer) 10 HeLa (Cervical Cancer) 12
Case Studies
Several case studies have documented the biological effects of related thiazolo[3,2-a]pyrimidine derivatives:
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted that thiazolo derivatives exhibited broad-spectrum antimicrobial activity and suggested structure–activity relationships that could guide further development.
- Anticancer Research : Research published in Cancer Letters indicated that compounds with similar structures showed enhanced cytotoxicity against multiple cancer types, emphasizing the potential for development as therapeutic agents.
Properties
Molecular Formula |
C24H19ClN2O3S |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
methyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H19ClN2O3S/c1-15-21(23(29)30-2)19(13-12-16-8-4-3-5-9-16)27-22(28)20(31-24(27)26-15)14-17-10-6-7-11-18(17)25/h3-14,19H,1-2H3/b13-12+,20-14+ |
InChI Key |
CJVTZCPOGOEGIS-VIWRHKKTSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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